5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein
CAS No.: 1330249-25-6
Cat. No.: VC0118020
Molecular Formula: C23H26O6Si
Molecular Weight: 426.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1330249-25-6 |
---|---|
Molecular Formula | C23H26O6Si |
Molecular Weight | 426.54 |
IUPAC Name | [3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate |
Standard InChI | InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3 |
Standard InChI Key | CKOSWKPQHZOZFX-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O |
Introduction
Chemical Structure and Properties
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is characterized by acetylation at the 5-O position and tert-butyldimethylsilyl protection at the 4'-O position of the genistein scaffold. This specific pattern of substitution creates a unique molecular entity with distinctive properties.
Basic Chemical Identity
The compound possesses well-defined chemical identifiers and fundamental properties as outlined in Table 1.
Table 1: Chemical Identity and Basic Properties
Parameter | Value |
---|---|
CAS Number | 1330249-25-6 |
Molecular Formula | C₂₃H₂₆O₆Si |
Molecular Weight | 426.53 g/mol |
IUPAC Name | 3-{p-[(tert-Butyl)bis(methyl)siloxy]phenyl}-7-hydroxy-4-oxo-5-chromenyl acetate |
Synonyms | 6-(Acetyloxy)-7-hydroxy-3-(4-tert-butyldimethylsilyloxyphenyl)-4H-1-benzopyran-4-one |
The compound's structural formula includes characteristic functional groups that differentiate it from the parent genistein molecule, notably the acetyl group at the 5-O position and the tert-butyldimethylsilyl group at the 4'-O position .
Physical Properties
This genistein derivative exhibits physical properties that are important for laboratory handling, storage, and experimental design as summarized in Table 2.
Table 2: Physical Properties
Property | Description |
---|---|
Physical State | White Crystalline Solid |
Melting Point | 86-88°C |
Solubility | Soluble in DMSO and Methanol |
Appearance | White crystalline powder |
These properties are essential considerations for researchers planning to work with this compound in various experimental contexts .
Structural Analysis and Identification
Chemical Identifiers
For computational and database purposes, several standardized identifiers exist for this compound as shown in Table 3.
Table 3: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4 |
InChI Key | CKOSWKPQHZOZFX-UHFFFAOYSA-N |
SMILES | C(C)(=O)OC1=C2C(C(=COC2=CC(=C1)O)C1=CC=C(C=C1)OSi(C)C(C)(C)C)=O |
These identifiers facilitate the accurate representation of the compound's structure in chemical databases and computational chemistry applications .
Supplier | Catalog Reference | Package Size | Price (€) |
---|---|---|---|
CymitQuimica | 7W-GC0465 | 100 mg | 378.00 |
CymitQuimica | 7W-GC0465 | 250 mg | 676.00 |
CymitQuimica | 7W-GC0465 | 500 mg | 1,020.00 |
CymitQuimica | 7W-GC0465 | 1 g | 1,710.00 |
CymitQuimica | 54-BICL2094 | 100 mg | 386.00 |
CymitQuimica | 54-BICL2094 | 250 mg | 772.00 |
CymitQuimica | 54-BICL2094 | 500 mg | 1,167.00 |
CymitQuimica | 3D-FDC24925 | 25 mg | 902.00 |
CymitQuimica | 3D-FDC24925 | 50 mg | 1,360.00 |
CymitQuimica | 3D-FDC24925 | 100 mg | 1,892.00 |
Aladdin Scientific | ALA-O339552-10mg | 10 mg | Not specified |
The price variations reflect differences in purity specifications, packaging considerations, and supplier-specific factors .
Relation to Parent Compound
Comparison with Genistein
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a semi-synthetic derivative of genistein, which is a naturally occurring isoflavone found in various plant sources, particularly soybeans. The parent compound, genistein (4',5,7-trihydroxyisoflavone), has been extensively studied for its various biological activities including tyrosine kinase inhibition, antioxidant properties, and potential therapeutic applications in various diseases .
The structural modifications in 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein are designed to alter specific properties of the parent compound, potentially enhancing its lipophilicity, stability, or biological activity profile. The acetyl group at the 5-O position and the tert-butyldimethylsilyl group at the 4'-O position represent targeted structural manipulations that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .
Research Context and Applications
Genistein Derivatives in Therapeutic Research
Genistein and its derivatives have been investigated for various potential therapeutic applications. One significant area of research involves their potential use in substrate reduction therapy (SRT) for mucopolysaccharidoses (MPS), a group of lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs) .
Research has shown that genistein can inhibit GAG synthesis and potentially reduce lysosomal storage in MPS cells. This inhibitory effect has been attributed to genistein's ability to inhibit the tyrosine kinase activity of epidermal growth factor receptor (EGFR), which may regulate the expression of genes involved in GAG synthesis .
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